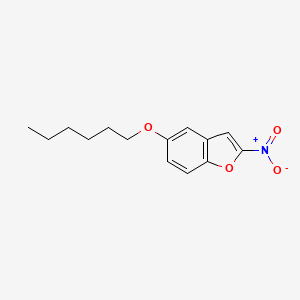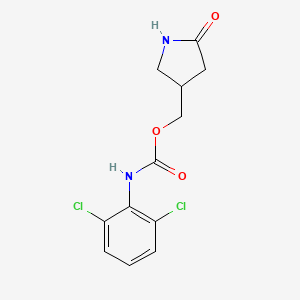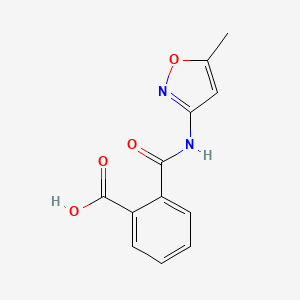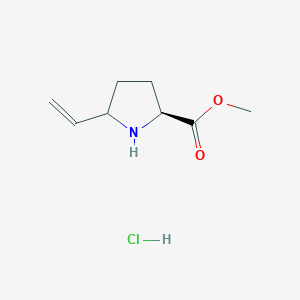
(2S)-Methyl 5-vinylpyrrolidine-2-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-Methyl 5-vinylpyrrolidine-2-carboxylate hydrochloride is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with a vinyl group and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Methyl 5-vinylpyrrolidine-2-carboxylate hydrochloride typically involves the vinylation of a pyrrolidine derivative. One common method includes the use of vinyl magnesium bromide as the vinylation reagent in the presence of potassium carbonate, yielding the desired product with high purity . The reaction is performed under mild conditions, making it both cost-effective and environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of eco-friendly reagents and conditions is emphasized to ensure sustainability and cost-efficiency. The process may include steps such as purification and crystallization to obtain the compound in its hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-Methyl 5-vinylpyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The vinyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens or organometallic compounds are used under mild conditions.
Major Products
The major products formed from these reactions include aldehydes, acids, saturated pyrrolidine derivatives, and substituted vinyl compounds.
Aplicaciones Científicas De Investigación
(2S)-Methyl 5-vinylpyrrolidine-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2S)-Methyl 5-vinylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The vinyl group allows for versatile chemical modifications, enabling the compound to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: These compounds share a similar pyrrolidine core but differ in the substituents on the ring.
Pyrrolidin-5-one-2-carboxamides: These compounds have a similar backbone but with different functional groups.
Uniqueness
(2S)-Methyl 5-vinylpyrrolidine-2-carboxylate hydrochloride is unique due to its vinyl group, which provides distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Fórmula molecular |
C8H14ClNO2 |
|---|---|
Peso molecular |
191.65 g/mol |
Nombre IUPAC |
methyl (2S)-5-ethenylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-3-6-4-5-7(9-6)8(10)11-2;/h3,6-7,9H,1,4-5H2,2H3;1H/t6?,7-;/m0./s1 |
Clave InChI |
RWNZZYTUPQTPSR-JWOPXBRZSA-N |
SMILES isomérico |
COC(=O)[C@@H]1CCC(N1)C=C.Cl |
SMILES canónico |
COC(=O)C1CCC(N1)C=C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



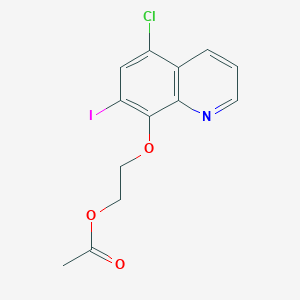

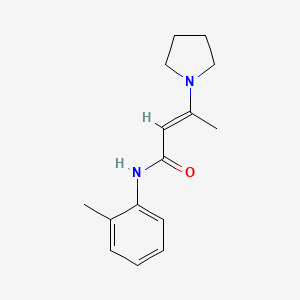
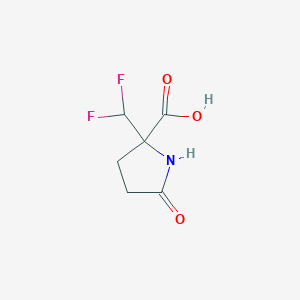
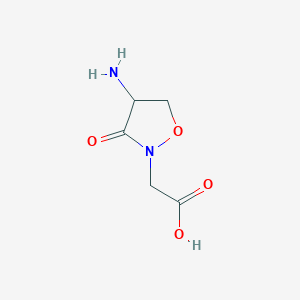
![N-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine](/img/structure/B12878653.png)
![4-Quinolinamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(3-methylphenyl)-](/img/structure/B12878654.png)
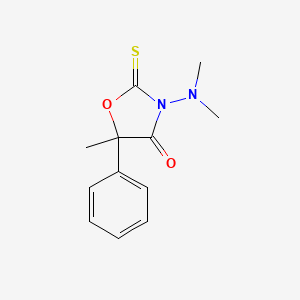
![1,3,4,6,7,9-Hexabromodibenzo[b,d]furan](/img/structure/B12878681.png)
